4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring, which is further substituted with a benzyl group and a methylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Attachment of the Methylsulfonyl Phenyl Group: This step involves the sulfonylation of the phenyl ring, which can be carried out using methylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with benzoyl chloride or benzamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the reagents and conditions used.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced oxadiazole compounds, and various substituted benzyl and phenyl derivatives.
Scientific Research Applications
4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzamide core are crucial for binding to these targets, while the benzyl and methylsulfonyl groups modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide
- 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide
- N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide
Uniqueness
4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-benzyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)20-13-11-19(12-14-20)22-25-26-23(30-22)24-21(27)18-9-7-17(8-10-18)15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGKSBXOGDTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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